molecular formula C19H18N4O3S2 B2593258 N-(4-acetamidophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864922-55-4

N-(4-acetamidophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2593258
CAS RN: 864922-55-4
M. Wt: 414.5
InChI Key: MDBXFHIWAQOVAI-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18N4O3S2 and its molecular weight is 414.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships and Receptor Antagonism

Thiazole and thiadiazole derivatives, including compounds closely related to N-(4-acetamidophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have been explored for their potential as selective human adenosine A3 receptor antagonists. These studies have shown that specific substitutions on the thiadiazole ring can significantly increase binding affinity and selectivity towards human adenosine A3 receptors. Such compounds have demonstrated antagonistic properties in functional assays, indicating their potential in modulating adenosine receptor-mediated pathways (Jung et al., 2004).

Antioxidant, Antimicrobial, and Anticancer Properties

Research into thiadiazole derivatives has revealed a broad spectrum of biological activities. For example, novel thiadiazoline and selenadiazoline derivatives have shown promising antioxidant, antimicrobial, and toxicity profiles. These compounds have been tested against various bacterial strains and demonstrated significant antibacterial activity, alongside their antioxidant efficiency assessed through β-carotene bleaching methods (Al-Khazragie et al., 2022). Furthermore, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been synthesized and evaluated for their in-vitro cytotoxicity, indicating potential as anticancer agents against neuroblastoma, colon cancer, and prostate cancer cell lines (Mohammadi-Farani et al., 2014).

Herbicide Metabolism and Toxicology

The metabolism of chloroacetamide herbicides and related compounds in human and rat liver microsomes has been investigated to understand better their toxicological profiles and environmental impact. These studies have provided insights into the metabolic pathways involved and the potential human health implications of exposure to chloroacetamide herbicides (Coleman et al., 2000).

Antimicrobial and Anticancer Screening

Further exploration of thiadiazole derivatives has led to the synthesis and evaluation of compounds for their antimicrobial and anticancer activities. These efforts include the development of novel imidazothiadiazole analogs and thiazole derivatives, which have shown significant biological activities against various cancer cell lines and microbial strains, highlighting the therapeutic potential of thiadiazole and related compounds in developing new treatments for cancer and infectious diseases (Abu-Melha, 2021).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-12(24)20-14-5-7-15(8-6-14)21-17(25)11-27-19-22-18(23-28-19)13-3-9-16(26-2)10-4-13/h3-10H,11H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBXFHIWAQOVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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